

Application Notes and Protocols for a Propionic Acid-Based Food Preservative

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Compound of Interest

Compound Name: *Propionic Acid*

Cat. No.: *B10760051*

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Introduction

Propionic acid, a naturally occurring carboxylic acid, is widely utilized in the food industry as a preservative to inhibit the growth of mold and some bacteria.[1][2] Its efficacy, coupled with its status as a "Generally Recognized as Safe" (GRAS) substance by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), makes it a valuable tool in food preservation.[3][4] These application notes provide detailed protocols for evaluating the efficacy of **propionic acid** and summarize its antimicrobial activity against common foodborne pathogens.

Mechanism of Action

The primary antimicrobial mechanism of **propionic acid** is attributed to the undissociated form of the acid, which is more prevalent at lower pH levels.[1] This uncharged form can freely diffuse across the microbial cell membrane. Once inside the cytoplasm, where the pH is typically neutral, the acid dissociates, releasing protons and lowering the intracellular pH. This acidification disrupts essential metabolic functions, including enzymatic reactions and nutrient transport, ultimately inhibiting microbial growth.[5]

Recent studies suggest more specific mechanisms of action. In some bacteria, **propionic acid** may activate the Rcs stress response system by inhibiting the enzyme D-alanine racemase,

which is crucial for cell wall synthesis.[1] In fungi, **propionic acid** has been shown to induce mitochondria-mediated apoptosis, leading to cell death.[2]

Applications in the Food Industry

Propionic acid and its salts (sodium propionate, calcium propionate) are effective preservatives in a variety of food products, including:

- Bakery Products: To inhibit mold growth in bread, cakes, and tortillas.[1][6]
- Cheese: To prevent mold growth on the surface of various cheeses.[6]
- Animal Feed and Grains: To inhibit mold and bacterial growth in stored grains and animal feed.[7]
- Processed Meats: To control the growth of pathogens like *Listeria monocytogenes* in ready-to-eat meat products.[8][9]

Quantitative Data: Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC of **propionic acid** is influenced by factors such as the target microorganism, pH of the medium, and the food matrix.

Table 1: Minimum Inhibitory Concentration (MIC) of **Propionic Acid** Against Common Foodborne Bacteria

Microorganism	pH	Medium/Food Matrix	MIC (mM)	MIC (ppm)
Listeria monocytogenes	5.2 - 5.6	Broth	11.0	814
Salmonella enterica	Not specified	Broth	50.6	3750
Salmonella Typhimurium	4.5	Broth	5.0	370
Salmonella Typhimurium	5.5	Broth	3.5	259
Salmonella Typhimurium	6.5	Broth	9.0	666
Escherichia coli	Not specified	Broth	10.0	740
Escherichia coli	7.0	Broth	0.25%	2500
Staphylococcus aureus	7.0	Broth	0.25%	2500
Various Bacteria	5.5	Broth	50	3700
Various Bacteria	Not specified	Chicken, Pork, Beef	100	100
Various Bacteria	Not specified	Milk, Eggs	500 - 1500	500 - 1500

Table 2: Minimum Inhibitory Concentration (MIC) of **Propionic Acid** Against Common Food Spoilage Fungi

Microorganism	pH	Medium/Food Matrix	MIC (mM)	MIC (ppm)
Aspergillus species	Not specified	Poultry Feed	6.1 - 31	452 - 2294
Aspergillus flavus	Not specified	Potato Dextrose Broth	0.15%	1500
Aspergillus niger	5.0	Sabouraud Broth	0.25%	2500
Penicillium species	Not specified	Poultry Feed	6.1 - 31	452 - 2294
Penicillium expansum	5.0	Sabouraud Broth	0.125%	1250
Penicillium roqueforti	5.0	Sabouraud Broth	0.125%	1250
Candida albicans	Not specified	Broth	10.0	740

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of **propionic acid** against a target microorganism in a liquid medium.

Materials:

- **Propionic acid** stock solution (sterile)
- Sterile 96-well microtiter plates
- Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
- Culture of the target microorganism in the logarithmic growth phase

- Spectrophotometer
- Sterile pipette tips and multichannel pipette
- Incubator

Procedure:

- Prepare Inoculum:
 - Grow the target microorganism in the appropriate broth overnight at the optimal temperature.
 - Dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL for bacteria).
 - Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5×10^5 CFU/mL).
- Prepare Serial Dilutions of **Propionic Acid**:
 - Add 100 μ L of sterile broth to all wells of a 96-well plate.
 - Add 100 μ L of the **propionic acid** stock solution to the first well of each row to be tested.
 - Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 μ L from the tenth well.
 - The eleventh well will serve as a positive control (inoculum without **propionic acid**), and the twelfth well as a negative control (broth only).
- Inoculate the Microtiter Plate:
 - Add 100 μ L of the prepared microbial inoculum to each well from 1 to 11. Do not add inoculum to the negative control wells (column 12).
- Incubation:

- Cover the plate and incubate at the optimal temperature for the target microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
- Determine MIC:
 - After incubation, visually inspect the wells for turbidity (growth).
 - The MIC is the lowest concentration of **propionic acid** at which there is no visible growth.
 - Optionally, use a microplate reader to measure the optical density (OD) at 600 nm to quantify growth.

Protocol 2: Preservative Efficacy Challenge Test in a Food Matrix

This protocol is designed to evaluate the effectiveness of **propionic acid** in preventing microbial growth in a specific food product over time.

Materials:

- Food product with and without added **propionic acid** at various concentrations.
- Cultures of relevant food spoilage or pathogenic microorganisms.
- Sterile blenders or stomacher bags.
- Sterile diluent (e.g., Buffered Peptone Water).
- Apparatus for microbial enumeration (e.g., agar plates, Petrifilm).
- Incubator.
- pH meter.

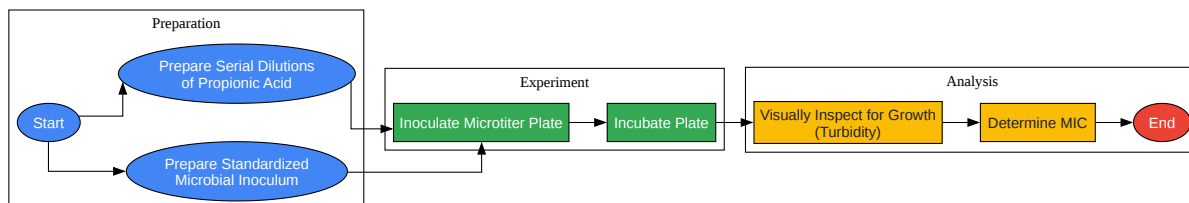
Procedure:

- Prepare Inoculum:
 - Prepare a mixed inoculum of relevant microorganisms or test individual strains.

- Grow cultures to a high concentration and then dilute to a standardized level (e.g., 10^6 - 10^7 CFU/mL).
- Inoculate Food Product:
 - Weigh equal portions of the food product (with and without **propionic acid**) into sterile containers.
 - Inoculate each sample with a known volume of the prepared inoculum to achieve a target initial concentration (e.g., 10^3 - 10^4 CFU/g).
 - Thoroughly mix the inoculum into the food matrix.
- Storage and Sampling:
 - Store the inoculated samples under conditions that simulate the intended storage of the food product (e.g., refrigerated, ambient temperature).
 - At specified time intervals (e.g., 0, 7, 14, 21, and 28 days), remove a representative sample from each treatment.
- Microbial Enumeration:
 - Perform serial dilutions of the food sample in a sterile diluent.
 - Plate the dilutions onto appropriate agar media to enumerate the surviving microorganisms.
 - Incubate the plates under optimal conditions.
- Data Analysis:
 - Count the colonies on the plates and calculate the number of CFU per gram of the food product for each time point and treatment.
 - Compare the microbial growth in the samples with and without **propionic acid** to determine its preservative efficacy. A significant reduction or inhibition of growth in the treated samples indicates effectiveness.

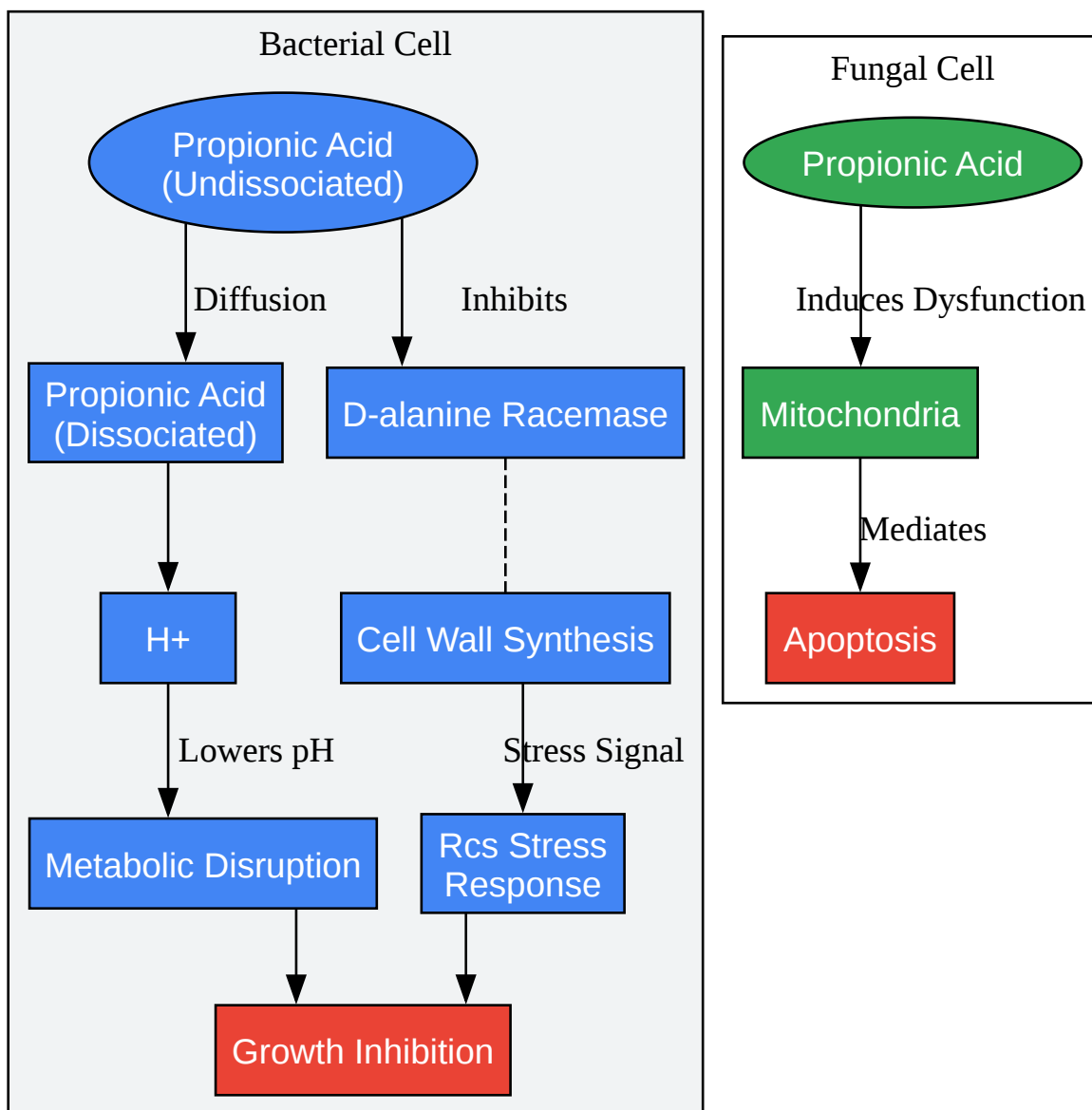
- Monitor and record the pH of the food product at each sampling interval.

Visualizations



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Caption: Workflow for MIC Determination.



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Caption: Antimicrobial Signaling Pathways.

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